molecular formula C15H28 B1232426 Ambrosane

Ambrosane

Cat. No.: B1232426
M. Wt: 208.38 g/mol
InChI Key: TUKMYOLTOOBHQF-XGUBFFRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambrosane is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₆ and the IUPAC name (3aS,5R,8S,8aS)-5-isopropyl-3a,8-dimethyldecahydroazulene . Its fully saturated decahydroazulene framework distinguishes it from simpler monoterpenes and unsaturated sesquiterpenes. The compound is characterized by a bicyclic structure comprising fused cyclopentane and cycloheptane rings, with methyl and isopropyl substituents at specific positions (Figure 1).

Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(3aS,4S,7R,8aS)-4,8a-dimethyl-7-propan-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene

InChI

InChI=1S/C15H28/c1-11(2)13-8-7-12(3)14-6-5-9-15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15-/m0/s1

InChI Key

TUKMYOLTOOBHQF-XGUBFFRZSA-N

SMILES

CC1CCC(CC2(C1CCC2)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C[C@]2([C@H]1CCC2)C)C(C)C

Canonical SMILES

CC1CCC(CC2(C1CCC2)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This compound belongs to the sesquiterpene family, which includes compounds with diverse bicyclic and tricyclic frameworks. Below, we compare this compound with three structurally related sesquiterpenes: β-Caryophyllene , Guaiane , and Cadinane .

Structural Comparison

This compound vs. β-Caryophyllene
  • β-Caryophyllene : Unsaturated bicyclic sesquiterpene (C₁₅H₂₄) featuring a bicyclo[7.2.0]undec-4-ene framework and a trans-ring junction .
  • Key Difference: this compound’s higher hydrogenation level reduces reactivity compared to β-caryophyllene, which interacts with cannabinoid receptors (e.g., CB2) due to its conjugated double bonds.
This compound vs. Guaiane
  • This compound: Often synonymized with pseudoguaiane, indicating structural mimicry of guaiane derivatives .
  • Guaiane : A bicyclic sesquiterpene (C₁₅H₂₄) with a distinct 5,7-fused ring system and varying oxygenation patterns.
  • Key Difference : Guaiane derivatives typically exhibit higher oxygenation (e.g., hydroxyl or ketone groups), enhancing solubility and bioactivity in medicinal contexts.
This compound vs. Cadinane
  • Cadinane : Tricyclic sesquiterpene (C₁₅H₂₄) with two fused cyclohexane rings and a methyl-substituted bridge.
  • Key Difference : Cadinane’s tricyclic framework confers rigidity, making it a precursor for fragrances and insecticidal agents.

Table 2: Structural and Functional Comparison

Compound Molecular Formula Ring System Key Substituents Bioactivity
This compound C₁₅H₂₆ Bicyclic (decahydroazulene) Methyl, isopropyl Antimicrobial
β-Caryophyllene C₁₅H₂₄ Bicyclo[7.2.0]undec-4-ene trans-Double bond CB2 agonism, anti-inflammatory
Guaiane C₁₅H₂₄ Bicyclic (5,7-fused) Hydroxyl, ketone Cytotoxic, antimicrobial
Cadinane C₁₅H₂₄ Tricyclic Methyl bridge Insecticidal, fragrance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambrosane
Reactant of Route 2
Ambrosane

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